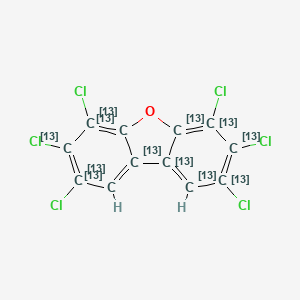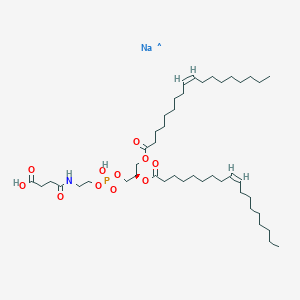
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt)
Overview
Description
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, often abbreviated as DOPE, is a neutral phospholipid . It has a structure containing 18:1 fatty acids at the sn-1 and sn-2 positions . It is used as an emulsifier to facilitate transmembrane translocation of DNA-liposome complexes . It has also been used in the preparation of liposomes and giant unilamellar vesicles (GUVs) .
Synthesis Analysis
Phosphatidylethanolamine (PE), the primary component of DOPE, is formed primarily in the reaction of CDP-ethanolamine and diacylglycerol . DOPE can form heterogeneous liposomes with N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium methylsulfate (DOTAP), which are used as delivery vehicles for therapeutic agents .Molecular Structure Analysis
The empirical formula of DOPE is C41H78NO8P . It has a molecular weight of 744.03 . The InChI key of DOPE is MWRBNPKJOOWZPW-CLFAGFIQSA-N .Chemical Reactions Analysis
DOPE displays sensitivity towards pH change . It forms heterogeneous liposomes with DOTAP, which are used as delivery vehicles for therapeutic agents .Physical And Chemical Properties Analysis
DOPE is a neutral phospholipid . It is sensitive to pH changes . It is primarily used in the reaction of CDP-ethanolamine and diacylglycerol .Scientific Research Applications
1. Gene Delivery Systems
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) has been extensively researched in the development of non-viral gene delivery systems. For instance, lipid-based vectors, including DOPE, have been formulated into dried powders for respiratory gene delivery, demonstrating potential as transfection competent carriers for therapeutic genes (Colonna et al., 2008). Additionally, DOPE is a key component in liposomal formulations for gene delivery, valued for its role in membrane destabilization, which facilitates gene transfer (Liu, 2015).
2. Biophysical and Structural Studies
The role of DOPE in mediating bilayer organization has been studied, highlighting its impact on the dynamics and organization of phospholipid bilayers. Research on how DOPE interacts with other lipid components in bilayers provides insights into the perturbations induced by tethered chromophores, which is crucial for understanding membrane dynamics and functions (Lapinski & Blanchard, 2007).
3. Lipid Mixtures and Membrane Properties
DOPE has also been involved in studies exploring the mixing behavior and properties of lipid mixtures. Investigations into binary lipid mixtures containing DOPE and other phospholipids have provided valuable insights into the physical properties of these mixtures, crucial for applications in drug delivery and membrane biology (Wölk et al., 2015).
4. Liposome-Based Drug Delivery
DOPE is instrumental in liposome-based drug delivery systems. Its inclusion in various liposomal formulations influences the efficiency and stability of drug encapsulation and release. Research on liposomes containing DOPE provides insights into designing more effective drug delivery vehicles (Leone et al., 2018).
Mechanism of Action
Target of Action
The primary target of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt), also known as DOPE, is the lipid bilayer of cells . It is a neutral phospholipid that is commonly used in the preparation of liposomes and giant unilamellar vesicles (GUVs) .
Mode of Action
DOPE interacts with its targets by integrating into the lipid bilayer of cells . It forms heterogenous liposomes with other lipids, such as N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium methylsulfate (DOTAP), which are used as delivery vehicles for therapeutic agents .
Biochemical Pathways
DOPE affects the biochemical pathways related to lipid metabolism and membrane trafficking . It is formed primarily in the reaction of CDP-ethanolamine and diacylglycerol .
Pharmacokinetics
As a component of liposomes, it is known to enhance the bioavailability of encapsulated drugs .
Result of Action
The incorporation of DOPE into lipid membranes can alter the biophysical properties of the membranes, such as fluidity and permeability . This can influence the function of membrane proteins and the efficacy of drug delivery .
Action Environment
The action of DOPE can be influenced by various environmental factors. For instance, its sensitivity towards pH change has been utilized in the preparation of liposomes and GUVs . Moreover, the storage temperature can affect the stability of DOPE, with a recommended storage temperature of −20°C .
Future Directions
Biochemical Analysis
Biochemical Properties
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) interacts with various enzymes, proteins, and other biomolecules. It is a key component of cationic liposomes designed to deliver DNA into specific cell lines, such as gliosarcoma and kidney cell lines . This interaction is crucial for gene therapy applications .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is used as a fluorescence label for lipid membranes in studies of membrane structures such as liposomes and lipid rafts .
Molecular Mechanism
At the molecular level, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this product may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) and its effects on activity or function are significant. It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
InChI |
InChI=1S/C45H82NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(50)54-39-41(40-56-58(52,53)55-38-37-46-42(47)35-36-43(48)49)57-45(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,41H,3-16,21-40H2,1-2H3,(H,46,47)(H,48,49)(H,52,53);/b19-17-,20-18-;/t41-;/m1./s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUORULBPYOKQGA-NFCDTPQPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H82NNaO11P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
867.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111613-33-3 | |
| Record name | 8,10,14-Trioxa-5-aza-9-phosphadotriacont-23-enoic acid, 9-hydroxy-4,15-dioxo-12-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-, 9-oxide, sodium salt (1:1), (12R,23Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111613-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro-(3-phenyl-1H-inden-1-ylidene)(pyridyl)ruthenium(II)](/img/structure/B6594377.png)
![Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate](/img/structure/B6594381.png)


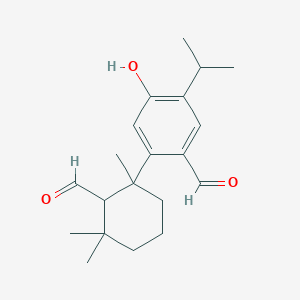


![4H-Silolo[3,2-b:4,5-b']dithiophene, 4,4-bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-](/img/structure/B6594441.png)
![1-Benzyl-4-[2,6-bis(trifluoromethyl)pyridine-4-carbonyl]piperazine](/img/structure/B6594447.png)
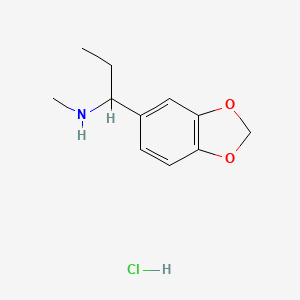
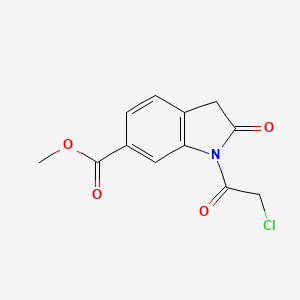
![4,8-Dioctyl-2,6-bis-trimethylstannylbenzo[1,2-b:4,5-b']dithiophene](/img/structure/B6594462.png)
